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molecular formula C18H22BrNO2 B8588540 Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate CAS No. 1253791-42-2

Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Cat. No. B8588540
M. Wt: 364.3 g/mol
InChI Key: XUTOSRNXJXEXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598183B2

Procedure details

The mixture of isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (84 g, 0.294 mol) and isopropyl acetate (1074 g) was cooled to between −10-0° C. Bromine (50 g, 0.312 mol) was added while the batch was maintained at −10-0° C. The resulting slurry was stirred at the same temperature for additional 30 min and quenched with a pre-cooled solution of sodium thiosulfate pentahydrate (13 g) and triethylamine (64.5 g) in water (240 g) while the temperature was maintained at 0-10° C. The mixture was heated to 40-50° C. and charged with methanol (664 g). After it was stirred at the same temperature for at least 0.5 h, the batch was cooled to 0-10° C. and stirred for another 1 hr. The precipitate was filtered, rinsed with 56 wt % methanol/water solution (322 g), and dried in vacuo (≦200 Torr) at 50-60° C. until the water content was ≦0.4% to give isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate as a beige solid (90-95 g, 80-85% yield).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
1074 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[C:14]3[C:9](=[CH:10][C:11]([C:15]([O:17][CH:18]([CH3:20])[CH3:19])=[O:16])=[CH:12][CH:13]=3)[N:8]([CH3:21])[CH:7]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(C)C)(=O)C.[Br:29]Br>>[Br:29][C:7]1[N:8]([CH3:21])[C:9]2[C:14]([C:6]=1[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1)=[CH:13][CH:12]=[C:11]([C:15]([O:17][CH:18]([CH3:19])[CH3:20])=[O:16])[CH:10]=2

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
C1(CCCC1)C1=CN(C2=CC(=CC=C12)C(=O)OC(C)C)C
Name
Quantity
1074 g
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 (± 5) °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at the same temperature for additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −10-0° C
CUSTOM
Type
CUSTOM
Details
quenched with a pre-cooled solution of sodium thiosulfate pentahydrate (13 g) and triethylamine (64.5 g) in water (240 g) while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 0-10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 40-50° C.
ADDITION
Type
ADDITION
Details
charged with methanol (664 g)
STIRRING
Type
STIRRING
Details
After it was stirred at the same temperature for at least 0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the batch was cooled to 0-10° C.
STIRRING
Type
STIRRING
Details
stirred for another 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
rinsed with 56 wt % methanol/water solution (322 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo (≦200 Torr) at 50-60° C. until the water content

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N(C2=CC(=CC=C2C1C1CCCC1)C(=O)OC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 92.5 (± 2.5) g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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